molecular formula C13H18ClNO3 B1421148 Methyl 3-(3-piperidinyloxy)benzoate hydrochloride CAS No. 1185297-89-5

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride

Cat. No. B1421148
M. Wt: 271.74 g/mol
InChI Key: ATRARGAVSBJMSN-UHFFFAOYSA-N
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Description

“Methyl 3-(3-piperidinyloxy)benzoate hydrochloride” is a chemical compound with the CAS Number: 1185297-89-5. Its molecular formula is C13H18ClNO3 and it has a molecular weight of 271.74 .


Molecular Structure Analysis

The InChI code for “Methyl 3-(3-piperidinyloxy)benzoate hydrochloride” is 1S/C13H17NO3.ClH/c1-16-13(15)10-4-2-5-11(8-10)17-12-6-3-7-14-9-12;/h2,4-5,8,12,14H,3,6-7,9H2,1H3;1H .

Scientific Research Applications

Antiparasitic Activity

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride shows potential in antiparasitic activity. A study analyzing Piper species revealed that methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoate exhibited leishmanicidal effects against various Leishmania strains, and also demonstrated significant trypanocidal activity (Flores et al., 2008).

Insecticidal Properties

The compound has been identified as having insecticidal properties. Research on Piper guanacastensis found that methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate is a major bioactive constituent with considerable activity against Aedes atropalpus mosquito larvae (Pereda-Miranda et al., 1997).

Synthetic Cannabinoid Receptor Agonists

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is structurally related to compounds used as synthetic cannabinoid receptor agonists (SCRAs). A study on the metabolic fate of SCRAs like QMMSB (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate) showed ester hydrolysis as a significant step in their metabolism, implying a potential research avenue for related compounds (Richter et al., 2022).

Antimicrobial and Molluscicidal Activity

Research on prenylated benzoic acid derivatives from Piper species, including compounds structurally related to methyl 3-(3-piperidinyloxy)benzoate hydrochloride, indicates antimicrobial and molluscicidal activities. This suggests potential applications in controlling harmful mollusks and bacteria (Orjala et al., 1993).

Non-Halogenated Extraction Solvent

Methyl benzoate, closely related to methyl 3-(3-piperidinyloxy)benzoate hydrochloride, has been utilized as a non-halogenated extraction solvent in dispersive liquid–liquid microextraction. This indicates a potential application of methyl 3-(3-piperidinyloxy)benzoate hydrochloride in analytical chemistry, especially in preconcentration of certain elements (Kagaya & Yoshimori, 2012).

Safety And Hazards

The safety information available indicates that “Methyl 3-(3-piperidinyloxy)benzoate hydrochloride” may be an irritant .

properties

IUPAC Name

methyl 3-piperidin-3-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-13(15)10-4-2-5-11(8-10)17-12-6-3-7-14-9-12;/h2,4-5,8,12,14H,3,6-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRARGAVSBJMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride

CAS RN

1185297-89-5
Record name Benzoic acid, 3-(3-piperidinyloxy)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185297-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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